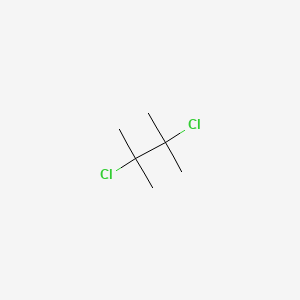
2,3-Dichloro-2,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2,3-Dichloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide (NaOEt) can lead to the formation of 2,3-dimethyl-2-butene.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Major Products:
Substitution: Formation of 2,3-dimethyl-2-butanol or other substituted derivatives.
Elimination: Formation of 2,3-dimethyl-2-butene.
Oxidation: Formation of 2,3-dimethyl-2-butanone or 2,3-dimethyl-2-butanol.
科学的研究の応用
2,3-Dichloro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,3-dichloro-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
2,2-Dichloro-3,3-dimethylbutane: Another chlorinated derivative with similar structural features but different reactivity.
2-Chloro-3,3-dimethylbutane: A related compound with a single chlorine atom, used for comparison in reactivity studies.
2,3-Dimethylbutane: The parent hydrocarbon without chlorine atoms, used as a reference for studying the effects of chlorination.
Uniqueness: 2,3-Dichloro-2,3-dimethylbutane is unique due to the presence of two chlorine atoms at specific positions, which significantly influences its chemical behavior and reactivity compared to its analogs. This makes it a valuable compound for studying the effects of chlorination on hydrocarbon structures and their subsequent reactivity.
特性
CAS番号 |
594-85-4 |
|---|---|
分子式 |
C6H12Cl2 |
分子量 |
155.06 g/mol |
IUPAC名 |
2,3-dichloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3 |
InChIキー |
SJBPUCQFQDUICP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)


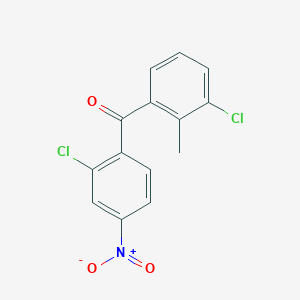

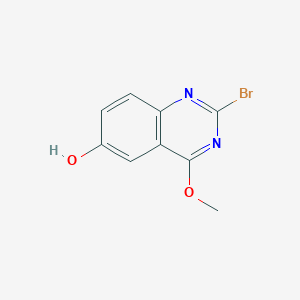
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
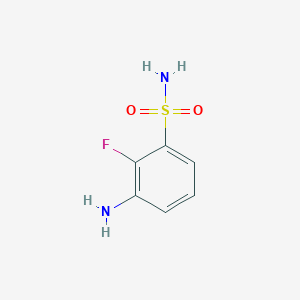
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
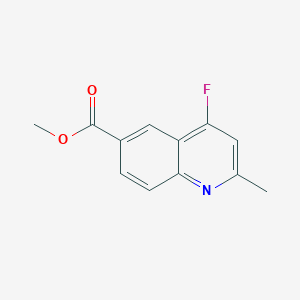
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
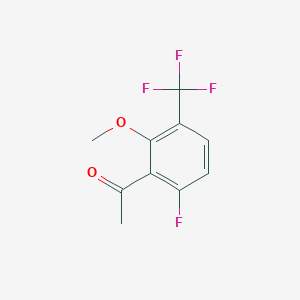
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
